2-Pteridinol

説明

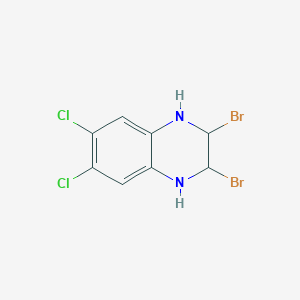

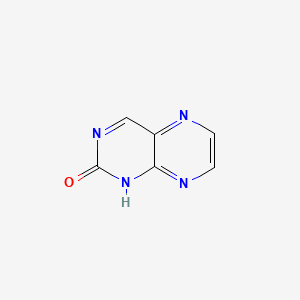

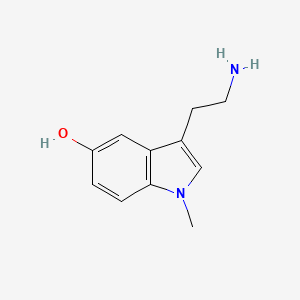

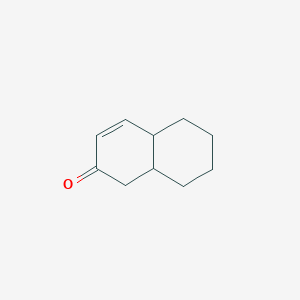

2-Pteridinol, also known as 2-Pyridinol, is an organic compound with the empirical formula C5H5NO2 . It is structurally related to the parent bicyclic heterocycle called pteridine . The pteridine ring system contains a keto group (a lactam) and an amino group on positions 4 and 2 respectively .

Molecular Structure Analysis

Pterin, a compound related to 2-Pteridinol, is composed of a pteridine ring system, with a keto group (a lactam) and an amino group on positions 4 and 2 respectively . It is structurally related to the parent bicyclic heterocycle called pteridine . The study of their electronic structure is important for the analysis of pterin photoreceptor functions in living organisms .科学的研究の応用

Synthesis and Chemical Studies

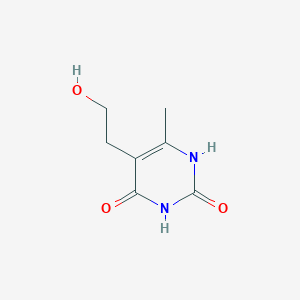

- 2-Pteridinol derivatives, specifically aryl derivatives of 5,6-dihydro-4-pteridinols, have been synthesized and studied for their physicochemical properties. These derivatives were produced via the reaction of substituted α-bromoacetophenones with 4-hydroxy-5,6-diamino- and 2,5,6-triaminopyrimidines (Kolos et al., 2001).

Photodynamic Therapy

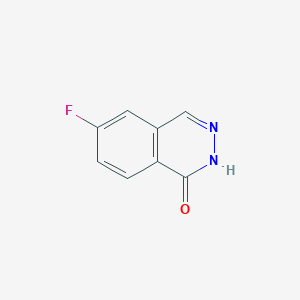

- Pterins, including 2-aminopteridin-4(3H)-one (a derivative of 2-Pteridinol), have been explored for their potential as photosensitizers in photodynamic therapy. Studies on HeLa cells (cervical cancer cells) showed that these cells incorporate 2-aminopteridin-4(3H)-one and die upon UV-A irradiation, suggesting a role in cancer treatment (Denofrio et al., 2011).

Interaction with Biological Molecules

- The interaction of 2-Pteridinol derivatives with biological molecules has been a subject of research. For example, a functionalized ruthenium(II) mixed-polypyridyl complex with a pteridinone ligand showed intercalative binding to DNA and promoted DNA photocleavage under certain conditions, indicating potential applications in biochemistry and molecular biology (Gao et al., 2006).

Antiproliferative Activities

- Pteridin-7(8H)-one derivatives, related to 2-Pteridinol, have been synthesized and tested for antiproliferative activities against various cancer cell lines. Some of these derivatives, like compound 12, showed potent activity and induced apoptosis in specific cancer cell lines (Li et al., 2018).

将来の方向性

While specific future directions for 2-Pteridinol are not explicitly mentioned in the search results, there is a growing interest in the field of peptide-drug conjugates for targeted cancer therapy . Peptides as tumor-targeting carriers offer a number of benefits . This could potentially open up new avenues for research involving 2-Pteridinol and related compounds.

作用機序

Target of Action

2-Pteridinol, structurally related to the parent bicyclic heterocycle called pteridine , is a metabolite of certain organophosphate insecticides . The primary targets of these compounds are predominantly the nervous system , triggering neurotoxic effects. They also exhibit cytotoxicity and endocrine disruption .

Mode of Action

The interaction of 2-Pteridinol with its targets results in a variety of effects. As a metabolite of organophosphate insecticides, it may inhibit acetylcholine esterase activity, leading to an excess of acetylcholine in the synapse. This results in hyperactivity, muscle spasms, which can lead to paralysis, respiratory failure, and even death .

Biochemical Pathways

The biochemical pathways affected by 2-Pteridinol are likely similar to those affected by its parent compounds. For instance, the degradation of organophosphates is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for 2-Pteridinol are not readily available, we can infer from related compounds that these properties are influenced by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics .

Result of Action

The molecular and cellular effects of 2-Pteridinol’s action are likely to be diverse, given its potential neurotoxic, cytotoxic, and endocrine-disrupting effects . For instance, in vitro assays have shown that related compounds can be more toxic than their parent compounds for certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Pteridinol. For example, the widespread use of related organophosphate insecticides in agriculture can lead to environmental contamination and subsequent biodiversity loss . The persistence of these compounds in the environment has raised public concern and demand for safe technologies to overcome the pollution and toxicity problems .

特性

IUPAC Name |

1H-pteridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXIHLCLIOQWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343563 | |

| Record name | 2-Pteridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2432-24-8 | |

| Record name | 2-Pteridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzimidazo[1,2-c]quinazoline](/img/structure/B3050141.png)